molecular formula C2H5Cl2NO B14665936 2-(Dichloroamino)ethanol CAS No. 36996-97-1

2-(Dichloroamino)ethanol

Cat. No.: B14665936
CAS No.: 36996-97-1
M. Wt: 129.97 g/mol
InChI Key: MHBCEIDRFGJDDD-UHFFFAOYSA-N
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Description

2-(Dichloroamino)ethanol is an organic compound characterized by the presence of both hydroxyl and dichloroamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloroamino)ethanol typically involves the reaction of ethanol with chlorine gas in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of specific catalysts, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where ethanol is chlorinated under optimized conditions. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and high yield. The final product is purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloroamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dichloroamino group can be reduced to form amino derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of substituted ethanol derivatives.

Scientific Research Applications

2-(Dichloroamino)ethanol finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dichloroamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dichloroamino group can participate in electrophilic and nucleophilic reactions, affecting cellular processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

    2-Chloroethanol: Contains a single chlorine atom and exhibits different reactivity and properties.

    2-Aminoethanol: Lacks chlorine atoms and has distinct chemical behavior.

    2-Bromoethanol: Contains a bromine atom instead of chlorine, leading to variations in reactivity.

Uniqueness: 2-(Dichloroamino)ethanol is unique due to the presence of both hydroxyl and dichloroamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.

Properties

CAS No.

36996-97-1

Molecular Formula

C2H5Cl2NO

Molecular Weight

129.97 g/mol

IUPAC Name

2-(dichloroamino)ethanol

InChI

InChI=1S/C2H5Cl2NO/c3-5(4)1-2-6/h6H,1-2H2

InChI Key

MHBCEIDRFGJDDD-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(Cl)Cl

Origin of Product

United States

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